![molecular formula C23H20N4O3 B14931035 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(pyridin-3-yl)ethyl]benzamide](/img/structure/B14931035.png)
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(pyridin-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a suitable benzoyl chloride with an amine.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve the use of organic solvents, controlled temperatures, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with reduced functional groups.
科学的研究の応用
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique structural features and potential biological activity. It may be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Materials Science: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Uniqueness
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[1-(3-pyridinyl)ethyl]benzamide is unique due to its combination of an oxadiazole ring, a pyridine ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the presence of the pyridine ring may enhance the compound’s ability to interact with certain biological targets, while the benzamide moiety may contribute to its overall stability and solubility.
特性
分子式 |
C23H20N4O3 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C23H20N4O3/c1-16(18-10-7-13-24-14-18)25-23(28)19-11-5-6-12-20(19)29-15-21-26-22(27-30-21)17-8-3-2-4-9-17/h2-14,16H,15H2,1H3,(H,25,28) |
InChIキー |
UUACBIASHDIZLH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B14930972.png)
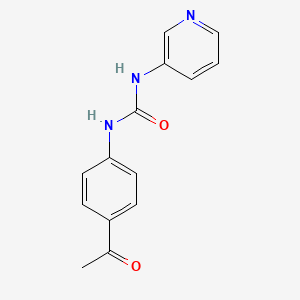
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)propanohydrazide](/img/structure/B14930993.png)
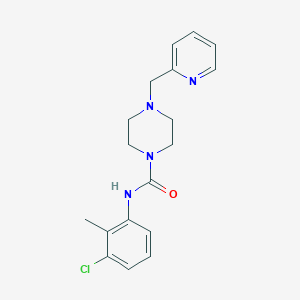
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14931007.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane](/img/structure/B14931012.png)
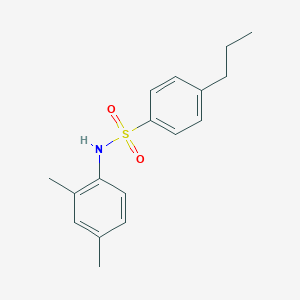
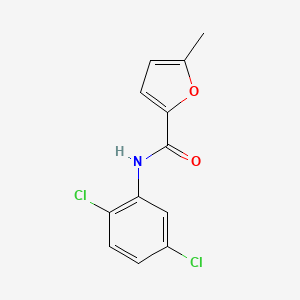
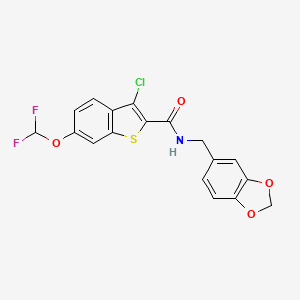
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14931025.png)
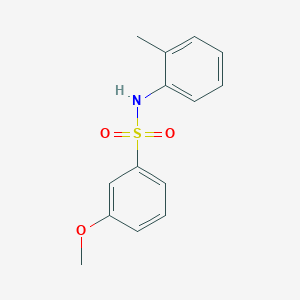
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14931048.png)
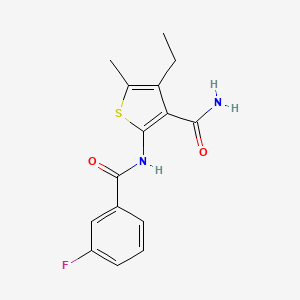
![(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one](/img/structure/B14931062.png)
